molecular formula C12H12O3 B13715332 (2E)-3-[4-(allyloxy)phenyl]acrylic acid

(2E)-3-[4-(allyloxy)phenyl]acrylic acid

Cat. No.: B13715332
M. Wt: 204.22 g/mol
InChI Key: BDQXWLNXUBMIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(allyloxy)phenyl]acrylic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It is a derivative of acrylic acid, featuring an allyloxy group attached to the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[4-(allyloxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and allyl bromide.

    Allylation: The first step involves the allylation of 4-hydroxybenzaldehyde to form 4-(allyloxy)benzaldehyde. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone.

    Knoevenagel Condensation: The next step is the Knoevenagel condensation of 4-(allyloxy)benzaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine. This reaction yields 3-[4-(allyloxy)phenyl]acrylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

3-[4-(allyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(allyloxy)phenyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(allyloxy)phenyl]acrylic acid involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

3-[4-(allyloxy)phenyl]acrylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQXWLNXUBMIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.